molecular formula C17H20N6 B5555087 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylbenzylidene)-5-methyl-4H-1,2,4-triazol-4-amine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylbenzylidene)-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B5555087
M. Wt: 308.4 g/mol
InChI Key: YDZLZJCFNZGPJR-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylbenzylidene)-5-methyl-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C17H20N6 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.17494466 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation of Related Compounds

  • Cytotoxic Activity : The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, highlighting the potential of structurally related compounds in cancer research (Deady et al., 2003).

  • Chelating Agents : The condensation of l-(hydroxymethyl)pyrazole and its derivatives with various amines produced pyrazole-containing chelating agents, which could be indicative of the compound's utility in coordination chemistry and its potential applications in material science (Driessen, 2010).

  • Antioxidant and α-glucosidase Inhibitory Activities : Schiff bases containing 1,2,4-triazole and pyrazole rings were synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, suggesting the possible application of related compounds in managing oxidative stress and diabetes (Pillai et al., 2019).

  • Antibacterial and Antifungal Activity : The synthesis of new pyrazoline and pyrazole derivatives showed significant antimicrobial activity, indicating the potential use of similar compounds in the development of new antimicrobial agents (Hassan, 2013).

  • Corrosion Inhibitors : A DFT study on bipyrazole derivatives revealed their potential activity as corrosion inhibitors, suggesting applications in material science and engineering to protect metals from corrosion (Wang et al., 2006).

Properties

IUPAC Name

(E)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-1-(4-ethylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-5-15-6-8-16(9-7-15)11-18-23-14(4)19-20-17(23)22-13(3)10-12(2)21-22/h6-11H,5H2,1-4H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZLZJCFNZGPJR-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NN2C(=NN=C2N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/N2C(=NN=C2N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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